molecular formula C17H18FN B1602290 (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine CAS No. 274674-23-6

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine

Cat. No. B1602290
M. Wt: 255.33 g/mol
InChI Key: PGKMVPFJFKOUDA-INIZCTEOSA-N
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Description

Pyrrolidine is a common type of chemical compound found in the plant kingdom. These compounds are thought to form part of some plants’ chemical defense systems against insect herbivores . Pyrrolidine molecules are a significant class of synthetic and natural plant metabolites, which show the diversity of pharmacological activities .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This produces the pyrrolinium moiety that serves as the polar head of the mesogens .


Molecular Structure Analysis

The structure of pyrrolidine derivatives is often analyzed using methods such as density functional theory-based calculations . These calculations reveal the structural and optoelectronic properties of pyrrolidine derivatives .


Chemical Reactions Analysis

Pyrrolidine molecules are found to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can construct a novel heterogeneous catalyst .

Scientific Research Applications

  • Scientific Field: Organic Chemistry
  • Summary of the Application: (S)-2-(fluorodiphenylmethyl)pyrrolidine is used as an organocatalyst for the stereoselective epoxidation of alpha,beta-unsaturated aldehydes .
  • Results/Outcomes: The compound was found to be a highly competent epoxidation catalyst, furnishing the desired products with excellent stereoselectivities and yields .

Safety And Hazards

Pyrrolizidine alkaloids (PAs) are a common type of chemical compound found in the plant kingdom. These compounds are considered unsafe as many of these compounds are regarded as genotoxic and may act as carcinogens . Ingestion of PAs can be damaging to the liver .

Future Directions

Pyrrolidine molecules are found not only as potential anticancer candidates but also retain the lowest side effects . Depending upon the diverse substitution patterns of the derivatives, these molecules have demonstrated an incredible ability to regulate various targets to give excellent anti-proliferative activities . This suggests that pyrrolidine derivatives have potential for future research and development in the field of anticancer therapeutics .

properties

IUPAC Name

(2S)-2-[fluoro(diphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,19H,7,12-13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMVPFJFKOUDA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584251
Record name (2S)-2-[Fluoro(diphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine

CAS RN

274674-23-6
Record name (2S)-2-(Fluorodiphenylmethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274674-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[Fluoro(diphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine
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Citations

For This Compound
34
Citations
C Sparr, EM Tanzer, J Bachmann, R Gilmour - Synthesis, 2010 - thieme-connect.com
A concise synthesis of (S)-2-(fluorodiphenylmethyl) pyrrolidine from cheap, commercially available starting materials is described. Pertinent features of this synthetic route include ease …
Number of citations: 29 www.thieme-connect.com
EM Tanzer, LE Zimmer, WB Schweizer… - … –A European Journal, 2012 - Wiley Online Library
The fluorine‐iminium ion gauche effect is triggered upon union of a secondary β‐fluoroamine and an α,β‐unsaturated aldehyde, providing a useful strategy for controlling the molecular …
J Aleman, A Fraile, L Marzo, JLG Ruano… - Advanced Synthesis …, 2012 - Wiley Online Library
The first organocatalytic enantioselective 1,3‐dipolar reaction between nitrones and alkynals catalyzed by (S)‐2‐(fluorodiphenylmethyl)pyrrolidine to give 4‐isoxazolines (2,3‐…
Number of citations: 52 onlinelibrary.wiley.com
IG Molnár, EM Tanzer, C Daniliuc… - Chemistry–A European …, 2014 - Wiley Online Library
The enantioselective, organocatalytic aziridination of small, medium and macro‐cyclic enals is reported using (S)‐2‐(fluorodiphenyl methyl)‐pyrrolidine. Central to the reaction design is …
AS Batsanov, JAK Howard - Acta Crystallographica Section C …, 2000 - scripts.iucr.org
The title compound, C17H19FN+·Cl−, has an ionic structure, and cations and anions are linked into infinite chains by Cl⋯H—N—H⋯Cl hydrogen bonds. The absolute configuration (S) …
Number of citations: 5 scripts.iucr.org
LE Zimmer, C Sparr, R Gilmour - … Chemie International Edition, 2011 - Wiley Online Library
Molecular design strategies that profit from the intrinsic stereoelectronic and electrostatic effects of fluorinated organic molecules have mainly been restricted to bio‐organic chemistry. …
Number of citations: 257 onlinelibrary.wiley.com
EM Tanzer - The Chemical Record, 2014 - Wiley Online Library
Note from the Editor: Science, collegiality, travel without borders. Big smiles and warmth. Eternally youthful vigor. When I think of Tetsuo Nozoe, these are the images that immediately …
Number of citations: 2 onlinelibrary.wiley.com
D Cahard, V Bizet - Chemical Society Reviews, 2014 - pubs.rsc.org
All domains of chemistry are increasingly impacted by organofluorine molecules, often favorably. In asymmetric synthesis of fluorinated compounds, significant achievements are the …
Number of citations: 180 pubs.rsc.org
YP Rey, LE Zimmer, C Sparr, EM Tanzer… - European Journal of …, 2014 - Wiley Online Library
Acyclic conformational control often relies on destabilising noncovalent interactions to give rise to predictable conformer populations. Pertinent examples of such strategies include …
YP Rey, R Gilmour - Beilstein journal of organic chemistry, 2013 - beilstein-journals.org
Fluorination often confers a range of advantages in modulating the conformation and reactivity of small molecule organocatalysts. By strategically introducing fluorine substituents, as …
Number of citations: 26 www.beilstein-journals.org

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